グリシル-プロリル-アルギニン

概要

説明

Gly-Pro-Arg is an oligopeptide.

科学的研究の応用

マルチ遺伝子クローニングと共発現

グリシル-プロリル-アルギニンは、遺伝子工学の分野でマルチ遺伝子クローニングと共発現に使用されます . これは、単一のベクターに複数の遺伝子をクローニングすることを可能にするポリシストロンベクターで使用される2Aペプチドの一部です . これは、複数の因子の共発現または複合タンパク質の複数ユニットを必要とする基礎研究と翻訳研究の両方を大いに容易にします .

細胞リプログラミング

ペプチド配列は、細胞のリプログラミングにも使用されます . 遺伝子の位置と2Aペプチドを変えることで、研究者はバイシストロニック、トリシストロニック、またはクワッドシストロニック構築物にコードされたタンパク質の発現を操作できます . これは、直接的な心臓リプログラミング、蛍光細胞ラベリング、細胞運命変換に影響を与えます .

プロテアーゼアッセイ

グリシル-プロリル-アルギニンは、プロテアーゼアッセイの基質として使用されます . これは、溶液中または生きた細胞内のプロテアーゼをアッセイするための感度が高く選択的な基質であるローダミン110(R110)のビスアミド誘導体の一部です . 酵素による切断により、非蛍光性のビスアミド基質は最初に蛍光性のモノアミドに変換され、次にR110に変換され、蛍光がさらに増加します .

細胞内プロテアーゼアッセイ

基質は、フローサイトメトリーまたは蛍光顕微鏡による分析で細胞内プロテアーゼアッセイに使用できます . これにより、細胞抽出物および精製酵素調製物中の酵素活性を連続的に測定できます .

ライブセルイメージング

グリシル-プロリル-アルギニンは、ライブセルイメージングに使用されます . ローダミン110反応生成物の蛍光強度はpH 3–9で一定であり、ライブセルイメージングに最適です .

6. ゲノム編集のためのツールの生成 ペプチド配列は、ゲノム編集のための効率的なツールの生成に使用されます . 目的の比率で複数の遺伝子を共発現することは、運命マッピングやゲノム編集のための効率的なツールの生成など、幅広い基礎研究と生物医学的アプリケーションにとって非常に魅力的です .

作用機序

Mode of Action

It’s known that peptides containing proline and glycine amino acids, like glycyl-prolyl-arginine, have a pronounced physiological activity . The specific interactions of Glycyl-prolyl-arginine with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Glycyl-prolyl-arginine may be involved in several biochemical pathways. Arginine, one of the amino acids in this peptide, is known to be metabolized into ornithine, proline, and nitric oxide . These metabolites play important roles in the cardiovascular system, immune system, and nervous system . .

Result of Action

It’s known that peptides containing a pro-gly-pro combination, like glycyl-prolyl-arginine, can reduce the secretion of histamine from mast cells and increase vascular permeability . These effects could have significant implications for inflammatory responses and other physiological processes.

Action Environment

The action, efficacy, and stability of Glycyl-prolyl-arginine can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and more . .

Safety and Hazards

将来の方向性

The future directions of research on Glycyl-prolyl-arginine could involve the development of novel strategies involving dipeptide-based synthesizable molecules and drug development studies . There is also potential for life-changing improvements in diagnosis and targeted treatment related to aminoacyl-tRNA synthetases in human disease .

生化学分析

Biochemical Properties

Glycyl-prolyl-arginine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the activation of proteinase-activated receptor-2 (PAR-2), a process that is mediated by mast cell α- or β-tryptases . The interaction between Glycyl-prolyl-arginine and these enzymes is crucial for the initiation of various biochemical reactions .

Cellular Effects

Glycyl-prolyl-arginine has significant effects on various types of cells and cellular processes. For example, it has been shown to stimulate the proliferation and differentiation of porcine trophoblast cells through β-catenin and mTOR pathways . Glycyl-prolyl-arginine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Glycyl-prolyl-arginine involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. For instance, it has been shown to mediate the “self-cleavage” of the glycyl radical enzyme superfamily, a process that is crucial for the regulation of cellular activation events .

Temporal Effects in Laboratory Settings

The effects of Glycyl-prolyl-arginine change over time in laboratory settings. While specific studies detailing the temporal effects of Glycyl-prolyl-arginine are limited, it is known that the peptide plays a role in various time-dependent cellular processes .

Dosage Effects in Animal Models

The effects of Glycyl-prolyl-arginine vary with different dosages in animal models. While specific studies detailing the dosage effects of Glycyl-prolyl-arginine in animal models are limited, it is known that the peptide plays a role in various dosage-dependent cellular processes .

Metabolic Pathways

Glycyl-prolyl-arginine is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Its degradation occurs via multiple pathways initiated by various enzymes, leading to the production of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine .

Transport and Distribution

Glycyl-prolyl-arginine is transported and distributed within cells and tissues. While specific studies detailing the transport and distribution of Glycyl-prolyl-arginine are limited, it is known that the peptide plays a role in various transport-dependent cellular processes .

Subcellular Localization

The subcellular localization of Glycyl-prolyl-arginine and its effects on activity or function are crucial aspects of its role in cells. For instance, the glycine arginine-rich (GAR) domain of the RNA-binding protein nucleolin, which contains Glycyl-prolyl-arginine, has been shown to regulate the subcellular localization of the protein .

特性

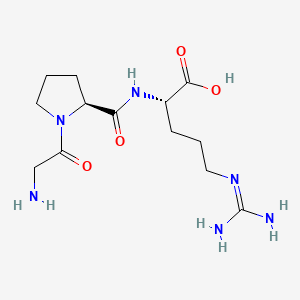

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N6O4/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPCXBJRLBHWME-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197085 | |

| Record name | Glycyl-prolyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47295-77-2 | |

| Record name | Glycyl-prolyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047295772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-prolyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Glycyl-prolyl-arginine in the context of the provided research articles?

A1: While Glycyl-prolyl-arginine itself is not directly discussed in the provided research articles, a derivative of this tripeptide, tosyl-glycyl-prolyl-arginine-4-nitranilide acetate, plays a crucial role. This modified peptide acts as a substrate for thrombin, a key enzyme in the coagulation cascade []. Researchers utilized this substrate to investigate the impact of the fibrinogen γ’ chain carboxyl terminus on thrombin's enzymatic activity.

Q2: Why is understanding the interaction between thrombin and Glycyl-prolyl-arginine derivatives important in coagulation research?

A2: Investigating thrombin's interaction with substrates like tosyl-glycyl-prolyl-arginine-4-nitranilide acetate provides valuable insights into the enzyme's activity and its regulation []. By comparing the effects of potential inhibitors like the fibrinogen γ’ chain on thrombin's activity towards different substrates, researchers can elucidate specific mechanisms of action. This knowledge is crucial for understanding coagulation disorders and for developing targeted therapies that can modulate thrombin activity with greater precision.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。